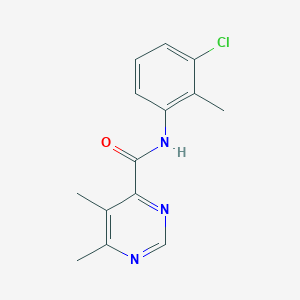
N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CMX-001, is a potent antiviral drug that belongs to the class of nucleotide analogs. It was developed to treat various viral infections, including cytomegalovirus (CMV), herpes simplex virus (HSV), and adenovirus. The drug has shown promising results in preclinical and clinical trials, and it is currently being evaluated for its potential use in the treatment of other viral infections.
作用機序
The mechanism of action of N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the inhibition of viral DNA synthesis. The drug is converted into its active form, CMX-TP, by cellular kinases. CMX-TP then competes with the natural nucleotides for incorporation into the viral DNA, leading to the termination of viral DNA synthesis.
Biochemical and Physiological Effects
N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have minimal toxicity and side effects in preclinical and clinical studies. The drug is well-tolerated and has a favorable pharmacokinetic profile, with a long half-life and good tissue penetration.
実験室実験の利点と制限
N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for use in laboratory experiments. The drug has potent antiviral activity against a broad range of viruses, making it a useful tool for studying viral infections. N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is also well-tolerated and has minimal toxicity, allowing for the use of higher concentrations in experiments. However, the high cost of the drug and the limited availability may be a limitation for some experiments.
将来の方向性
There are several future directions for the development and use of N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One potential application is in the treatment of emerging viral infections, such as Ebola and Zika viruses. N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has shown promising results in preclinical studies against these viruses, and further research is needed to evaluate its efficacy in clinical trials. Another future direction is in the development of combination therapies with N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide and other antiviral drugs, which may have synergistic effects and improve treatment outcomes. Finally, the use of N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide as a prophylactic agent for viral infections in high-risk populations, such as transplant patients, is an area of active research.
合成法
The synthesis of N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 5,6-dimethyluracil in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 3-(3-chloro-2-methylphenyl)-5,6-dimethyluracil. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and triethylamine to yield N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide.
科学的研究の応用
N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its antiviral activity against various viruses, including CMV, HSV, adenovirus, and poxviruses. The drug has shown potent antiviral activity in vitro and in animal models, and it has been evaluated in several clinical trials for the treatment of CMV and other viral infections.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-8-10(3)16-7-17-13(8)14(19)18-12-6-4-5-11(15)9(12)2/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGKSWCSMASPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2474816.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2474817.png)
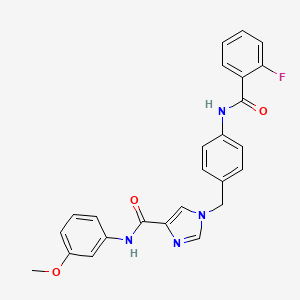
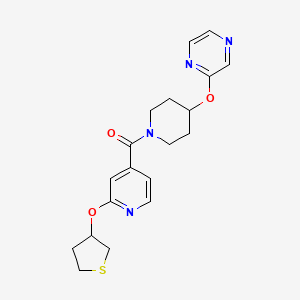
![3-(m-Tolyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2474822.png)
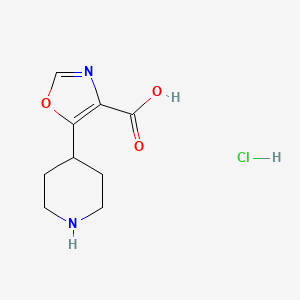
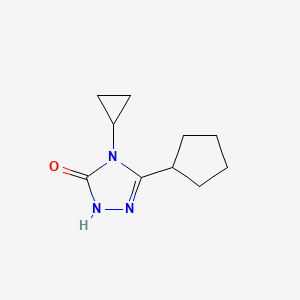

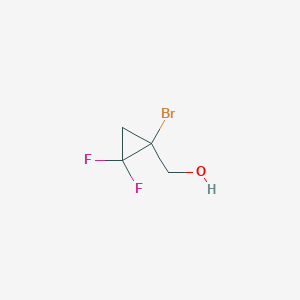

![Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2474831.png)

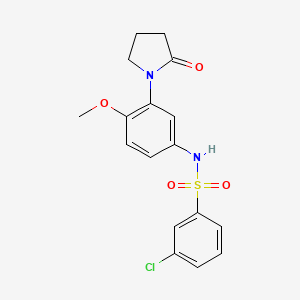
![4-[(2-Thienylcarbonyl)amino]benzoic acid](/img/structure/B2474839.png)